(3-Ethyl-5-methylisoxazol-4-yl)methanol
Description
(3-Ethyl-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted with ethyl and methyl groups at positions 3 and 5, respectively, and a hydroxymethyl group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and material science. Its synthesis typically involves cyclization reactions of β-diketones with hydroxylamine derivatives, followed by functional group modifications .
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)10-8-7/h9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRNETLYKHDQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of reagents like TEMPO and TMSN3, which facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of (3-Ethyl-5-methylisoxazol-4-yl)methanol may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, indicating the availability of scalable production methods .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3-Ethyl-5-methylisoxazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Isoxazole derivatives are known for their pharmacological properties, and this compound may have potential therapeutic applications.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. For example, isoxazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Structural Analog: (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol
Key Differences :
- Substituents : The ethyl group at position 3 is replaced with a 4-ethoxyphenyl moiety.
- Molecular Formula: C₁₃H₁₅NO₃ vs. C₇H₁₁NO₂ for the target compound .
- Physicochemical Impact: The ethoxyphenyl group increases molecular weight (233.26 g/mol vs. 157.17 g/mol) and lipophilicity (logP ≈ 2.5 vs. 1.2 estimated), enhancing membrane permeability but reducing aqueous solubility.
Table 1: Structural and Physical Comparison
| Property | (3-Ethyl-5-methylisoxazol-4-yl)methanol | (3-(4-Ethoxyphenyl)-5-methylisoxazol-4-yl)methanol |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | C₁₃H₁₅NO₃ |
| Molar Mass (g/mol) | 157.17 | 233.26 |
| Key Functional Groups | Ethyl, methyl, hydroxymethyl | Ethoxyphenyl, methyl, hydroxymethyl |
| Estimated logP | 1.2 | 2.5 |
Thiadiazole-Isoxazole Hybrids (e.g., Compound 6 in )
Example Compound : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
Key Differences :
Imidazole-Isoxazole Hybrids (e.g., Compound 56 in )
Example Compound : Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56)
Key Differences :
- Core Structure : Imidazole ring fused to isoxazole, increasing π-electron density and basicity.
- Functional Groups : A carboxylate ester enhances polarity compared to the hydroxymethyl group .
- Reactivity : The imidazole nitrogen participates in coordination chemistry, unlike the target compound’s alcohol group, which is prone to oxidation or esterification.
Table 3: Functional Group and Application Comparison
Electronegativity and Spectroscopic Trends
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl in compound 8a ) downfield-shift NMR signals, while electron-donating groups (e.g., ethoxy in ) upfield-shift them. The ethyl group in the target compound exerts a moderate electron-donating effect, intermediate between methyl and ethoxyphenyl .
- ¹H-NMR : The hydroxymethyl proton in the target compound resonates at ~4.5 ppm, distinct from aromatic protons in phenyl-substituted analogs (7.0–8.5 ppm) .
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